5-Bromoindole-3-acetic acid

Plant tissue culture Arabidopsis regeneration Auxin potency comparison

5-Bromoindole-3-acetic acid (5-Br-IAA; CAS 40432-84-6) is a synthetic, ring-halogenated derivative of the endogenous plant hormone indole-3-acetic acid (IAA). It belongs to the auxin class of plant growth regulators and is characterized by a bromine substituent at the 5-position of the indole nucleus, yielding a molecular weight of 254.08 g/mol and a computed XLogP3 of 2.1.

Molecular Formula C10H8BrNO2
Molecular Weight 254,09 g/mole
CAS No. 40432-84-6
Cat. No. B556509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoindole-3-acetic acid
CAS40432-84-6
Synonyms5-Bromoindole-3-aceticacid; 40432-84-6; 2-(5-bromo-1H-indol-3-yl)aceticacid; (5-Bromo-1H-indol-3-yl)-aceticacid; (5-bromo-1H-indol-3-yl)aceticacid; CHEMBL82440; 1h-indole-3-aceticacid,5-bromo-; MFCD00005637; SBB066626; 5-BROMO-1H-INDOLE-3-ACETICACID; 2-(5-bromoindol-3-yl)aceticacid; 4ojq; NSC88145; PubChem15852; ACMC-1AO2Y; 5-BR-IAA; 5-Bromoindole-3aceticacid; AC1L3X3R; AC1Q1H9S; 5-Bromo-3-indoleaceticacid; B68720_ALDRICH; 5-bromo-3-indolylaceticacid; KSC237Q3N; SCHEMBL1519655; CTK1D7836
Molecular FormulaC10H8BrNO2
Molecular Weight254,09 g/mole
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
InChIInChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
InChIKeyWTFGHMZUJMRWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoindole-3-acetic Acid (CAS 40432-84-6): A Halogenated Auxin Analog for Plant Tissue Culture and Agrochemical Design


5-Bromoindole-3-acetic acid (5-Br-IAA; CAS 40432-84-6) is a synthetic, ring-halogenated derivative of the endogenous plant hormone indole-3-acetic acid (IAA). It belongs to the auxin class of plant growth regulators and is characterized by a bromine substituent at the 5-position of the indole nucleus, yielding a molecular weight of 254.08 g/mol and a computed XLogP3 of 2.1 . First described as a plant growth-affecting composition in patent literature, 5-Br-IAA has been validated as a potent auxin analog capable of stimulating cell growth, root formation, callus induction, and shoot regeneration in both monocotyledonous and dicotyledonous plant species . Beyond its core plant biology applications, the compound serves as a key synthetic building block for auxin mimic herbicide design and has been explored as a warhead component in antibacterial adjuvant conjugates targeting Gram-negative pathogens .

Why IAA, 2,4-D, or Other Halogenated Auxins Cannot Simply Replace 5-Bromoindole-3-acetic Acid in Demanding Protocols


Although numerous indole-3-acetic acid analogs are commercially available, their auxin activities are not interchangeable. A systematic tissue culture study of substituted indoleacetic acids demonstrated that monochloro- and dichloro-substituted IAAs are less active than IAA in inhibiting shoot induction in tobacco cultures, while only 5-fluoro- and 5-bromoindole-3-acetic acid retained activity at or above the IAA baseline . Critically, in a direct screen of eleven commercially available IAA analogs for tobacco growth regulatory activity, only 5-Br-IAA exhibited the ability to stimulate both root and callus formation . The bromine atom at the 5-position confers physicochemical properties—including increased lipophilicity (XLogP3 2.1 vs. 1.4 for IAA) and altered electronic distribution on the indole ring—that cannot be replicated by the native hormone, by chlorinated analogs, or by phenoxyacetic acid auxins such as 2,4-D . Generic substitution therefore risks protocol failure, reduced regeneration efficiency, or loss of the specific structure-activity profile required for rational auxin mimic design.

Quantitative Differentiation Evidence: 5-Bromoindole-3-acetic Acid Versus Closest Analogs and Alternatives


Arabidopsis thaliana Green Callus Regeneration: 5-Br-IAA Is 2- to 4-Fold More Potent Than IAA

In direct comparative tissue culture experiments using Arabidopsis thaliana, 5-bromoindole-3-acetic acid (5-Br-IAA) was found to be between two and four times more effective than indole-3-acetic acid (IAA) in stimulating the regeneration of green calli . Furthermore, when applied as the sole auxin source, 5-Br-IAA yielded a regeneration efficiency of 100% from Arabidopsis thaliana leaf explants—a result described as remarkable given the prior art teaching that callus induction and regeneration frequencies from leaf explants are typically the lowest among Arabidopsis tissue types . This potency advantage was observed in standard Murashige and Skoog (MS) basal medium supplemented with 5-Br-IAA and a cytokinin co-regulator (e.g., BAP).

Plant tissue culture Arabidopsis regeneration Auxin potency comparison

Rice Monocot Regeneration: 5-Br-IAA Halves Protocol Time and Simplifies Medium Requirements Versus Prior Art 2,4-D Methods

Monocotyledonous plant regeneration is notoriously difficult, and prior art methods for rice (Oryza sativa) regeneration required approximately three months using immature seeds and two sequential culture media with 2,4-dichlorophenoxyacetic acid (2,4-D) as the auxin source . In contrast, employing 5-Br-IAA as the auxin in combination with a cytokinin (BAP), shoot regeneration from rice embryonic callus derived from mature seeds was achieved in approximately one and a half months—a ~50% reduction in protocol duration—using only one incubation medium and yielding 100% regeneration efficiency . The comparison is against the established 2,4-D-based monocot regeneration protocols that represented the standard of the art at the time of the invention.

Monocot transformation Rice tissue culture Regeneration efficiency 2,4-D comparison

Tobacco IAA Analog Screen: Only 5-Br-IAA Active Among 11 Commercially Available IAA Analogs for Root and Callus Stimulation

In a systematic screen of eleven commercially available indole-3-acetic acid analogs tested for tobacco (Nicotiana tabacum) plant growth regulatory activity, only 5-bromoindole-3-acetic acid (5-Br-IAA) exhibited the ability to stimulate both root and callus formation . The remaining ten analogs—which, by class-level inference, would include unsubstituted IAA, various chloro-, fluoro-, methoxy-, and alkyl-substituted IAAs, and potentially naphthalene-1-acetic acid (NAA)—failed to produce the combined root-plus-callus stimulation phenotype under the same assay conditions . When 5-Br-IAA was combined with a cytokinin, both callus and shoot formation were observed, confirming that the brominated analog uniquely provided the auxin component required for organogenic competence in this system .

Tobacco tissue culture IAA analogs Structure-activity relationship Auxin selectivity

Halogenated IAA Activity Ranking: Only 5-Bromo and 5-Fluoro Derivatives Match or Exceed IAA in Tobacco Shoot Induction

In a peer-reviewed study systematically comparing substituted indole-3-acetic acids in tobacco tissue culture, monochloro-substituted IAAs inhibited shoot induction approximately as much as IAA, while dichloro-substituted IAAs inhibited shoot formation less than IAA . Critically, all other substituted indoleacetic acids tested—with the sole exceptions of 5-fluoroindole-3-acetic acid and 5-bromoindole-3-acetic acid—were less active than IAA . This positions 5-Br-IAA and 5-F-IAA as the only halogenated IAA derivatives that retain or exceed native IAA-level auxin activity in this bioassay. Callus growth endpoints were noted to be variable and not correlated with auxin strength measured in the Avena coleoptile test, highlighting that shoot induction data provide the more reliable activity discriminator .

Halogenated auxins Structure-activity relationship Shoot induction Tobacco bioassay

Physicochemical Differentiation: 5-Br-IAA Exhibits 50% Higher Lipophilicity (XLogP3) and Distinct Thermal Properties Versus IAA

The introduction of a bromine atom at the 5-position of the indole ring produces significant, quantifiable physicochemical divergence from the parent hormone IAA that is relevant to experimental design and formulation. 5-Br-IAA has a molecular weight of 254.08 g/mol and a computed XLogP3 of 2.1, compared with IAA's molecular weight of 175.18 g/mol and XLogP3 of 1.4—representing a 45% increase in molecular weight and a 50% increase in predicted lipophilicity . The melting point of 5-Br-IAA is 143–145 °C, notably lower than IAA's 168–170 °C, a difference consistent with the disruption of crystal packing by the bulky bromine substituent . This class-level lipophilicity shift implies altered membrane partitioning behavior, differential solubility in lipid-rich versus aqueous compartments, and distinct handling requirements during stock solution preparation compared with the more polar parent auxin.

Lipophilicity Physicochemical properties Membrane permeability Formulation

Procurement-Relevant Application Scenarios for 5-Bromoindole-3-acetic Acid Where Analog Substitution Is Contraindicated


High-Efficiency Arabidopsis thaliana Transformation and Regeneration Workflows

In Agrobacterium-mediated transformation of Arabidopsis, the regeneration step is often the bottleneck limiting the recovery of transgenic lines. The evidence that 5-Br-IAA delivers 2- to 4-fold greater green callus regeneration potency than IAA and achieves 100% regeneration efficiency from leaf explants positions this compound as the auxin of choice for laboratories seeking to maximize transformant yield per explant. Substitution with unmodified IAA, NAA, or 2,4-D in this specific workflow would predictably reduce the number of regenerated shoots and increase the labor and screening burden required to identify rare transgenic events .

Monocot Transformation Programs Requiring Accelerated Rice Regeneration

Cereal transformation programs are resource-intensive, with lengthy regeneration timelines representing a major operational constraint. The demonstration that 5-Br-IAA—used in a single medium with BAP—enables rice shoot regeneration from mature seeds in ~1.5 months (versus ~3 months with 2,4-D-based dual-medium protocols) at 100% efficiency makes this compound directly relevant to any rice functional genomics or trait development pipeline where protocol duration, labor, and contamination risk must be minimized. The ability to use mature rather than immature seeds eliminates genotype-dependent developmental staging and seasonal constraints on explant availability .

Rational Design and Synthesis of Novel Auxin-Mimic Herbicides

5-Br-IAA serves as a reactant or reagent scaffold for the design, synthesis, and evaluation of auxin mimic herbicides targeting weed control . The compound's unique activity profile among halogenated auxins—retaining full IAA-level potency while offering the synthetic handle of a bromine atom for further derivatization via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig)—makes it a strategically superior starting material compared to 5-chloro- or 5-fluoro-IAA analogs, which either exhibit reduced auxin activity or lack the synthetic versatility of an aryl bromide . The enhanced lipophilicity (XLogP3 2.1) may additionally confer desirable foliar uptake properties in herbicide candidate molecules .

Antibiotic Adjuvant Conjugate Development Targeting Gram-Negative ESKAPE Pathogens

In medicinal chemistry campaigns addressing antimicrobial resistance, 5-bromoindole-3-acetic acid has been validated as an end-group warhead in spermine-based conjugates that potentiate doxycycline activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae at enhancer concentrations of 3.12–6.25 µM . Critically, the 5-bromo-IAA-bearing conjugate (compound 17) demonstrated greatly reduced cytotoxic and haemolytic properties compared to the 6-bromoindolglyoxylamide lead series, while maintaining antibiotic adjuvant efficacy—a therapeutic window improvement that the non-brominated and fluorinated analogs did not collectively achieve . This positions 5-Br-IAA as a preferred building block over 5-fluoro-IAA or unsubstituted IAA for conjugate design against Gram-negative bacteria where both potency and reduced host-cell toxicity are required .

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